molecular formula C32H32N6O4S2 B601799 2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one) CAS No. 1803449-02-6

2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)

Cat. No. B601799
M. Wt: 628.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound appears to be a complex organic molecule that contains two benzimidazole groups, which are nitrogen-containing heterocycles, linked by a disulfanediylbis(methylene) bridge. It also contains methoxy and methyl groups attached to the benzimidazole rings.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole rings, possibly through a reaction of o-phenylenediamine with a suitable carbonyl compound1. The disulfanediylbis(methylene) bridge could potentially be introduced through a reaction with a suitable sulfur-containing reagent. However, without specific literature on this compound, this is purely speculative.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzimidazole rings and the disulfanediylbis(methylene) bridge. The benzimidazole rings would likely contribute to the rigidity of the molecule, while the sulfur atoms in the bridge could potentially be involved in interesting chemical behavior.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzimidazole rings and the disulfanediylbis(methylene) bridge. The nitrogen atoms in the benzimidazole rings could potentially act as nucleophiles in reactions, while the sulfur atoms could be involved in redox reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy and methyl groups could influence its solubility in different solvents.


Scientific Research Applications

Synthesis and Properties

  • Facile Synthesis Methods : The chemical has been involved in studies exploring facile and convenient synthesis methods for various derivatives. For instance, Mabkhot, Kheder, and Al-Majid (2010) described a synthesis method for thieno[2,3-b]-thiophene derivatives incorporating a similar moiety via versatile synthesis methods (Mabkhot, Kheder, & Al-Majid, 2010).

  • Coordination Polymers and Structures : Research by Li et al. (2012) focused on the construction of novel 2D cadmium(II) coordination polymers based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands, which include structures similar to the specified chemical (Li, Guo, Weng, & Lin, 2012).

  • Crystal Structure Analysis : Cui and Lan (2007) analyzed the crystal structure of a compound involving a similar structure, noting the formation of a two-dimensional supramolecular layer (Cui & Lan, 2007).

Catalytic and Antioxidant Activities

  • Antioxidant Activity : Lavanya, Padmavathi, and Padmaja (2014) investigated the synthesis of derivatives similar to the chemical , evaluating their antioxidant activity. They found that compounds with methoxy substituents displayed greater antioxidant activity (Lavanya, Padmavathi, & Padmaja, 2014).

  • Metal–Organic Complexes : Dai et al. (2009) studied the construction of copper metal–organic systems based on paddlewheel SBU, utilizing ligands similar to the compound , highlighting their potential in forming complex molecular structures (Dai et al., 2009).

Spectroscopy and Theoretical Calculations

  • Molecular Geometry and Spectroscopy : Li, Geng, He, and Cui (2013) focused on the molecular geometry, vibrational frequencies, and absorption spectrum of a compound similar to the specified chemical, using density functional theory (DFT) methods for their calculations (Li, Geng, He, & Cui, 2013).

  • Electrochemical Applications : Beloglazkina et al. (2014) explored the use of a similar compound in forming a coordination compound with copper(II) on a gold electrode surface, highlighting its application in electrochemical reduction (Beloglazkina et al., 2014).

Safety And Hazards

Without specific information on this compound, it’s difficult to predict its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Further studies could be conducted to synthesize this compound and investigate its properties and potential applications. Given the known activities of benzimidazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals.


Please note that this is a general analysis based on the structure of the compound and the known chemistry of similar compounds. For a detailed and accurate analysis, specific studies on this compound would be needed.


properties

IUPAC Name

1-(6-methoxy-1H-benzimidazol-2-yl)-2-[[[1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxopyridin-2-yl]methyldisulfanyl]methyl]-3,5-dimethylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N6O4S2/c1-17-13-37(31-33-23-9-7-21(41-5)11-25(23)35-31)27(19(3)29(17)39)15-43-44-16-28-20(4)30(40)18(2)14-38(28)32-34-24-10-8-22(42-6)12-26(24)36-32/h7-14H,15-16H2,1-6H3,(H,33,35)(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJMLWPCHRDDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C(C1=O)C)CSSCC2=C(C(=O)C(=CN2C3=NC4=C(N3)C=C(C=C4)OC)C)C)C5=NC6=C(N5)C=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)
Reactant of Route 2
2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)
Reactant of Route 3
2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)
Reactant of Route 4
2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)
Reactant of Route 5
2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)
Reactant of Route 6
Reactant of Route 6
2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.